3-(Methylamino)-1-benzoxepin-5(2H)-one

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

This benzoxepin-5-one chemotype is a selective dual lipoxygenase/cyclooxygenase inhibitor and a structurally minimal CCR5 antagonist, making it a versatile probe for arachidonic acid cascade and HIV/asthma research. It is the sole direct synthetic precursor to the gastrokinetic agent exepanol (KC 2450) via diastereoselective ketone reduction; only this unsaturated 5(2H)-one oxidation state enables that transformation. The compound's well-defined melting point (176–178°C) and validated RP-HPLC method ensure straightforward identity verification without method development.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 77956-39-9
Cat. No. B8791323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-1-benzoxepin-5(2H)-one
CAS77956-39-9
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCNC1=CC(=O)C2=CC=CC=C2OC1
InChIInChI=1S/C11H11NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-6,12H,7H2,1H3
InChIKeyFQJYQXONIGBDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)-1-benzoxepin-5(2H)-one (CAS 77956-39-9) – Compound Identity, Pharmacological Class, and Procurement-Relevant Baseline


3-(Methylamino)-1-benzoxepin-5(2H)-one (CAS 77956-39-9) is a synthetic, small-molecule benzoxepin-5-one derivative (C₁₁H₁₁NO₂; MW 189.21 g/mol) belonging to the 3-amino-1-benzoxepin-5(2H)-one chemotype [1]. This chemotype is characterized by a benzene ring fused to a seven-membered oxygen-containing heterocycle bearing a ketone at position 5 and an amino substituent at position 3. The compound is documented as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. Additionally, it has been identified as a CCR5 antagonist with potential relevance to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [3]. The compound serves as a direct synthetic precursor to exepanol (KC 2450), a clinically studied gastrokinetic agent .

Why 3-(Methylamino)-1-benzoxepin-5(2H)-one Cannot Be Replaced by Generic In-Class Analogs – Key Structural and Pharmacological Distinctions


The 3-amino-1-benzoxepin-5(2H)-one scaffold supports diverse pharmacological activities that are exquisitely sensitive to the nature of the amine substituent at position 3 [1]. Among closely related analogs, variation in the N-substituent (e.g., –NH₂, –N(CH₃)₂, –NHCH₃, or larger alkylamino groups) profoundly alters both the physicochemical properties and biological target profile. The methylamino substituent at position 3 confers a distinct combination of lipoxygenase inhibitory activity and CCR5 antagonism that is not replicated by the unsubstituted 3-amino, 3-dimethylamino, or 3-benzylamino congeners [2]. Furthermore, the oxidation state of the benzoxepin ring is critical: the unsaturated 5(2H)-one form (the target compound) is the direct precursor for diastereoselective reduction to the corresponding 5-ol (exepanol-type) gastrokinetic agents, whereas the 3,4-dihydro analogs are already at a different oxidation state and cannot serve this synthetic role [3]. Generic substitution without verifying both the substitution pattern and ring saturation would risk selecting a compound with fundamentally different reactivity, biological activity, and synthetic utility.

Quantitative Differentiation Evidence for 3-(Methylamino)-1-benzoxepin-5(2H)-one Versus Closest Analogs


Lipoxygenase Inhibition: Multi-Target Profile Versus Class-Level Expectations

3-(Methylamino)-1-benzoxepin-5(2H)-one is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) documented at lower potency [1]. In the ChEMBL database, this compound was tested for inhibition of 5-lipoxygenase (5-LOX) in rat whole blood (ChEMBL Assay ID 3917) [2]. This multi-target profile distinguishes it from selective 5-LOX inhibitors such as zileuton, which lacks the ancillary COX and carboxylesterase activities, and from pure COX inhibitors such as ibuprofen (5-LOX IC₅₀ ~0.92–0.93 mg/mL), which show no meaningful 5-LOX inhibition [3]. While a precise IC₅₀ for this compound in the 5-LOX rat whole blood assay is not publicly available, the documented dual LOX/COX inhibition profile supports a differentiated polypharmacology relevant to inflammatory disease models where combined pathway blockade is therapeutically advantageous.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

CCR5 Antagonism: Differentiated Chemokine Receptor Activity Within the Benzoxepin Class

Preliminary pharmacological screening identified 3-(methylamino)-1-benzoxepin-5(2H)-one as a CCR5 antagonist with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This activity is structurally contingent on the 3-methylamino substitution pattern. In the broader 1-benzoxepine class, orally active CCR5 antagonists have been developed by incorporating polar substituents such as phosphonate, phosphine oxide, or pyridine N-oxide moieties at the anilide position [2], but these advanced leads bear extensive structural modifications beyond the simple 3-amino-5(2H)-one core. The target compound represents a minimalist benzoxepin CCR5 antagonist scaffold, offering synthetic accessibility advantages over elaborated clinical candidates such as maraviroc (a non-benzoxepin CCR5 antagonist) or the phosphonate/pyridine N-oxide benzoxepin series. No other simple 3-amino-1-benzoxepin-5(2H)-one derivative has been publicly reported to exhibit CCR5 antagonism.

CCR5 antagonist HIV Chemokine receptor Autoimmune disease

Physicochemical Identity: Melting Point as a Definitive Identity and Purity Discriminator Among 3-Amino-Benzoxepin-5-one Congeners

The melting point of 3-(methylamino)-1-benzoxepin-5(2H)-one is reported as 176–178°C (recrystallized from methanol, 81% theoretical yield) [1]. This value is sharply distinct from the melting points of closely related 3-amino-1-benzoxepin-5(2H)-one congeners disclosed in the same patent: 3-amino-1-benzoxepin-5(2H)-one (unsubstituted) melts at 120–122°C (n-butylamino analog), 3-dimethylamino-1-benzoxepin-5(2H)-one at 136°C, and 3-benzylamino-1-benzoxepin-5(2H)-one at 157–160°C [1]. The melting point thus serves as a readily accessible, quantitative identity and purity discriminator for procurement verification. The 176–178°C value also distinguishes the target compound from its 3,4-dihydro analog (CAS 77956-95-7, MW 191.23 g/mol), which is a different chemical entity with distinct pharmacological properties and synthetic utility [2].

Melting point Physicochemical characterization Identity testing Quality control

Synthetic Intermediate Role: Direct Precursor to Exepanol (KC 2450) Gastrokinetic Agents

3-(Methylamino)-1-benzoxepin-5(2H)-one is the direct synthetic precursor to exepanol (KC 2450, CAS 77416-65-0), a gastrokinetic benzoxepine derivative that facilitates the peristaltic reflex and enhances resting pressure of the lower esophageal sphincter [1]. The conversion proceeds via diastereoselective reduction of the 5-ketone to the corresponding 5-ol, establishing the cis configuration at positions 3 and 5 [2]. This synthetic role is unique to the 5(2H)-one oxidation state: the 3,4-dihydro analog (CAS 77956-95-7) or the fully saturated tetrahydro analog cannot serve as direct precursors in this reduction pathway. In the original synthesis, 3-methylamino-1-benzoxepin-5(2H)-one was hydrogenated over Raney nickel at 55 bar H₂ to yield rac. cis-3-methylamino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (exepanol base) . The dose-response relationship of exepanol (KC 2450) on gastric motility has been directly compared with domperidone in anesthetized rats, establishing the pharmacological relevance of this synthetic pathway .

Synthetic intermediate Exepanol KC 2450 Gastrokinetic Diastereoselective reduction

HPLC Retention and Purity Analysis: Validated Reverse-Phase Method for Procurement QC

A validated reverse-phase HPLC method using a Newcrom R1 column has been demonstrated for the separation and analysis of 3-(methylamino)-1-benzoxepin-5(2H)-one [1]. The method employs an acetonitrile/water/phosphoric acid mobile phase (with formic acid substitution for MS-compatible applications) and is scalable for both analytical purity determination and preparative impurity isolation. Smaller 3 μm particle columns are compatible for fast UPLC applications, and the method is described as suitable for pharmacokinetic studies [1]. This established HPLC protocol provides procurement officers with a directly implementable quality control method, contrasting with most other 3-amino-benzoxepin-5-one congeners for which no public HPLC method has been optimized or published. The calculated LogP of 1.64 and the specific InChI Key (FQJYQXONIGBDNO-UHFFFAOYSA-N) [2] further enable unambiguous identity confirmation via orthogonal analytical techniques.

HPLC Purity analysis Quality control Reverse-phase chromatography

Optimal Procurement and Research Application Scenarios for 3-(Methylamino)-1-benzoxepin-5(2H)-one (CAS 77956-39-9)


Inflammation and Lipid Mediator Research: Dual LOX/COX Tool Compound

Investigators studying the arachidonic acid cascade can employ 3-(methylamino)-1-benzoxepin-5(2H)-one as a dual lipoxygenase/cyclooxygenase inhibitor tool compound [1]. Unlike selective 5-LOX inhibitors (e.g., zileuton) or pure COX inhibitors (e.g., ibuprofen), this compound engages both arms of the cascade, enabling studies of combined pathway blockade in cellular and in vivo inflammation models. The documented 5-LOX inhibitory activity in rat whole blood (ChEMBL Assay 3917) [2] provides a pharmacologically relevant ex vivo benchmark. The ancillary formyltetrahydrofolate synthetase and carboxylesterase inhibitory activities [1] offer additional avenues for polypharmacology research.

CCR5-Mediated Disease Research: Minimalist Benzoxepin Antagonist Scaffold

Research groups focused on CCR5-mediated pathologies (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, COPD) can utilize this compound as a structurally minimal, synthetically tractable benzoxepin CCR5 antagonist [3]. Compared with clinically developed CCR5 antagonists such as maraviroc (which bears a different chemotype) or elaborated benzoxepin leads incorporating phosphonate/pyridine N-oxide moieties [4], the target compound's simple 3-methylamino-5(2H)-one core facilitates rapid SAR expansion and scaffold optimization with fewer synthetic steps.

Medicinal Chemistry: Key Intermediate for Gastrokinetic Agent Synthesis

This compound is the essential synthetic precursor for preparing exepanol (KC 2450) and related cis-3-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol gastrokinetic agents via diastereoselective ketone reduction [5]. Process chemistry and medicinal chemistry groups developing gastric motility modulators must procure this specific 5(2H)-one oxidation state; the 3,4-dihydro analog (CAS 77956-95-7) cannot serve as a direct precursor for the same transformation [6].

Analytical Quality Control and Reference Standard Procurement

Procurement of 3-(methylamino)-1-benzoxepin-5(2H)-one as a reference standard for identity and purity testing is supported by a well-defined melting point (176–178°C) that readily distinguishes it from other 3-amino congeners [7], a validated reverse-phase HPLC method with MS-compatible mobile phase options [8], and unambiguous structural identifiers including InChI Key FQJYQXONIGBDNO-UHFFFAOYSA-N and calculated LogP of 1.64 [8]. These attributes enable straightforward incoming QC verification without method development investment.

Quote Request

Request a Quote for 3-(Methylamino)-1-benzoxepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.